![molecular formula C5H5N5O B14625795 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- CAS No. 59105-06-5](/img/structure/B14625795.png)
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- is a heterocyclic compound that belongs to the class of triazolotriazines
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with nitriles or amidines, followed by cyclization to form the triazolotriazine ring system . The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like iodine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as crystallization and chromatography may also be employed .
化学反応の分析
Types of Reactions
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives react with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolotriazine oxides, while reduction can produce triazolotriazine hydrides. Substitution reactions typically result in the formation of various substituted triazolotriazines .
科学的研究の応用
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- has a wide range of scientific research applications:
作用機序
The mechanism of action of 1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[4,3-b][1,2,4,5]tetrazine: Known for its energetic properties and used in explosives.
1,2,4-Triazolo[4,3-a]pyridine: Studied for its potential as a pharmaceutical agent.
1,2,4-Triazolo[5,1-c][1,2,4]triazine: Investigated for its high thermal stability and use in advanced materials.
Uniqueness
1,2,4-Triazolo[3,4-c][1,2,4]triazin-5(8H)-one, 8-methyl- stands out due to its unique structural features, which confer specific chemical and physical properties.
特性
CAS番号 |
59105-06-5 |
|---|---|
分子式 |
C5H5N5O |
分子量 |
151.13 g/mol |
IUPAC名 |
8-methyl-[1,2,4]triazolo[3,4-c][1,2,4]triazin-5-one |
InChI |
InChI=1S/C5H5N5O/c1-9-5-8-6-3-10(5)4(11)2-7-9/h2-3H,1H3 |
InChIキー |
NIYXLQKJUWMMKN-UHFFFAOYSA-N |
正規SMILES |
CN1C2=NN=CN2C(=O)C=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,4,4-Trimethyl-6-oxa-2,3-diazabicyclo[3.1.0]hex-2-ene](/img/structure/B14625712.png)
![1,1,1-Trifluoro-N-[2-(4-fluorophenoxy)phenyl]methanesulfonamide](/img/structure/B14625719.png)
![3-{[(1-Phenylethylidene)amino]oxy}propanenitrile](/img/structure/B14625721.png)
![Methyl [(1S,2R)-2-(2-hydroxyethyl)cyclopropyl]acetate](/img/structure/B14625729.png)

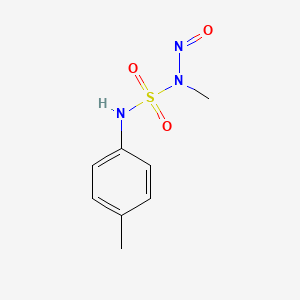
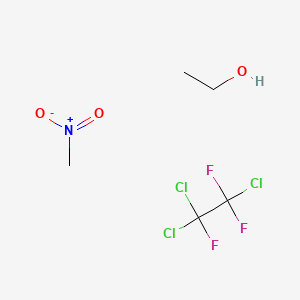
![2-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-1,3,4-thiadiazole](/img/structure/B14625753.png)

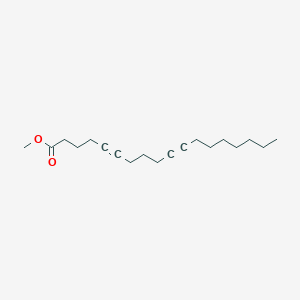
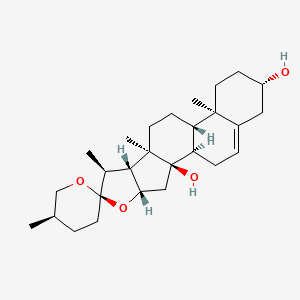
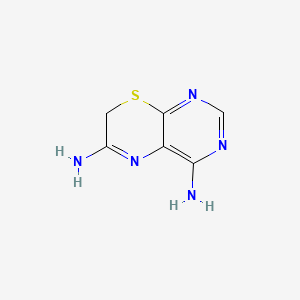
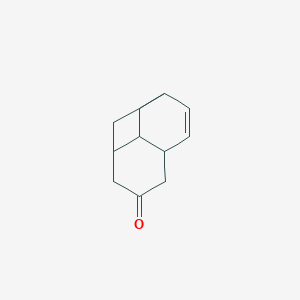
![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)
